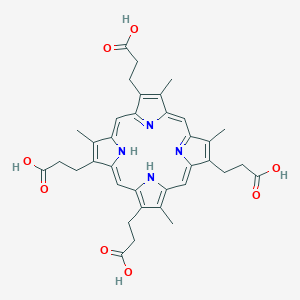

卟啉原卟啉 IV

描述

Coproporphyrin IV is a natural product found in Streptomyces venezuelae . It is a part of the heme biosynthetic pathway that produces porphyrins and heme . This pathway is characterized by the accumulation of toxic porphyrin precursors in the body due to deficiency of certain enzymes .

Synthesis Analysis

Coproporphyrin I (CPI) is an endogenous biomarker of organic anion transporting polypeptide 1B transporter (OATP1B) . The CPI plasma baseline was reported to increase with severity of chronic kidney disease (CKD) . A study investigated mechanisms contributing to altered CPI baseline in patients with CKD by extending a previously developed physiologically-based pharmacokinetic (PBPK) model to this patient population .

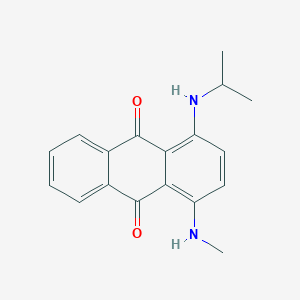

Molecular Structure Analysis

The molecular formula of Coproporphyrin IV is C36H38N4O8 . The exact mass is 654.26896418 g/mol and the monoisotopic mass is also 654.26896418 g/mol .

Chemical Reactions Analysis

Coproporphyrin I (CPI) and coproporphyrin-III (CP-III) have been identified as possible biomarkers for assessing drug-drug interactions involving hepatic drug transporters such as organic anion-transporting peptides (OATP), 1B1 and 1B3 .

Physical And Chemical Properties Analysis

The molecular weight of Coproporphyrin IV is 654.7 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 . The Rotatable Bond Count is 12 .

科学研究应用

生物样本中的鉴定和分析

- 尿液和粪便中的检测: 卟啉原卟啉 IV,以及其他同分异构体,已在尿液和粪便中被鉴定出来。研究已经开发了检测人类粪便中微量卟啉原卟啉 IV 的方法,揭示了其在健康个体和患有变异性卟啉病的患者中的存在(Jacob et al., 1991)。

- 卟啉病中的尿液和粪便分布: 研究已经分析了不同类型卟啉病患者中卟啉原卟啉 IV 的分布和相对比例,为了解其在这些疾病中的诊断意义提供了见解(Kühnel et al., 1999)。

诊断和生物标志物研究中的作用

- 作为内源生物标志物: 卟啉原卟啉 I(CPI)已被评估为某些药物相互作用的选择性内源生物标志物。其基线浓度的稳定性和低变异性使其成为药代动力学研究的潜在标记(Barnett et al., 2018)。

- 在药物代谢和排泄研究中: 已研究了动物模型中卟啉原卟啉 I 的吸收和排泄,以支持其作为有机阴离子转运肽抑制剂生物标志物的使用(Gu et al., 2020)。

合成和化学分析

- 合成方法: 已进行了关于合成卟啉原卟啉,包括卟啉原卟啉 IV,的研究,通过各种方法,有助于更深入地了解它们的化学性质(Jackson et al., 1972)。

- 高效液相色谱(HPLC): 已开发了用于等温分离卟啉原卟啉同分异构体的技术,包括卟啉原卟啉 IV,使用反相系统,增强了卟啉研究中的分析能力(Wright et al., 1983)。

潜在的治疗应用

- 光动力疗法药剂: 研究已探索了卟啉原卟啉衍生物,如锌卟啉原卟啉 III,在光动力疗法(PDT)中的应用。这些化合物由于能够产生单线态氧和低毒性,显示出潜在的应用价值,暗示了在癌症治疗中的可能应用(Yamamoto et al., 2003)。

属性

IUPAC Name |

3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)23(7-11-35(45)46)31(39-27)16-32-24(8-12-36(47)48)20(4)28(40-32)15-30-22(6-10-34(43)44)18(2)26(38-30)13-25(17)37-29/h13-16,39-40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHWJGRQLRWYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864831 | |

| Record name | 3,3',3'',3'''-(3,8,12,17-Tetramethylporphyrin-2,7,13,18-tetrayl)tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coproporphyrin IV | |

CAS RN |

18372-11-7 | |

| Record name | Coproporphyrin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018372117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

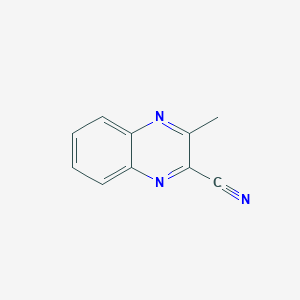

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)